

(S)-(+)-1-METHOXY-2-PROPYLAMINE CAS number and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-1-METHOXY-2-PROPYLAMINE

Cat. No.: B1588276

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An In-depth Technical Guide to **(S)-(+)-1-Methoxy-2-propylamine** for Researchers and Drug Development Professionals

Core Compound Identity

- Chemical Name: **(S)-(+)-1-Methoxy-2-propylamine**
- CAS Number: 99636-32-5[1][2][3][4][5]
- Structure:
 - IUPAC Name: (2S)-1-methoxypropan-2-amine[6][7]
 - Molecular Formula: C₄H₁₁NO[1][2][4][6][7][8][9]
 - SMILES: COC--INVALID-LINK--N[8][10]
 - InChI Key: NXMXETCTWNXSFG-BYPYZUCNSA-N[1][6][8][10]

Quantitative Data Summary

This section summarizes the key physicochemical and biological activity data for **(S)-(+)-1-Methoxy-2-propylamine**.

Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	89.14 g/mol	[1][2][4][5][7][8]
Density	0.844 - 0.845 g/cm ³	[6][11]
Boiling Point	98-99°C	[6]
Melting Point	-95°C	[6]
Flash Point	8.5 - 9°C	[6][10]
Optical Rotation	+11.5° (Neat)	[6]
Water Solubility	Fully miscible	[1][3][6]
Enantiomeric Excess	≥99.5% (for ChiPros® grade)	[10]

Biological Activity and Applications

(S)-(+)-1-Methoxy-2-propylamine serves as a critical chiral intermediate in the synthesis of various biologically active compounds.

Application Area	Target	Reported Efficacy of Derivatives	Source(s)
Obesity Treatment	Human Melanocortin-4 (MC4) Receptor	K _i = 1.8 nM (binding assays for antagonist)	[2][8]
Inflammatory Diseases	p38 MAP Kinase	IC ₅₀ < 100 nM (for some imidazopyrimidine derivatives)	
Antiviral	Hepatitis C Virus Polymerase	IC ₅₀ = 3.2 μM (in viral replication assays)	
Antiviral	Papilloma Virus	Growth inhibition demonstrated	

Experimental Protocols

Detailed methodologies for the synthesis of **(S)-(+)-1-Methoxy-2-propylamine** and its subsequent use in the preparation of a p38 MAP kinase inhibitor are outlined below.

Biocatalytic Synthesis of (S)-(+)-1-Methoxy-2-propylamine via Transamination

This protocol describes a common and environmentally friendly method for producing the target compound with high enantiomeric purity. The process utilizes a transaminase enzyme to catalyze the asymmetric amination of a prochiral ketone.

Materials:

- Methoxyacetone (substrate)
- Isopropylamine (amine donor)
- ω -Transaminase (biocatalyst)
- Pyridoxal 5'-phosphate (PLP) (cofactor)
- Aqueous buffer (e.g., phosphate buffer, pH 7-8)
- Organic solvent (e.g., MTBE) for specific applications

Procedure:

- A reaction vessel is charged with an aqueous buffer.
- The ω -transaminase enzyme and pyridoxal 5'-phosphate cofactor are added and gently mixed until dissolved.
- Methoxyacetone, the ketone substrate, is added to the mixture.
- Isopropylamine, serving as the amine donor, is then introduced to initiate the reaction. An excess of the amine donor is typically used to drive the reaction equilibrium towards product formation.

- The reaction is maintained at a controlled temperature (e.g., 30-50°C) and pH for a specified duration (e.g., 2-24 hours), with gentle agitation.
- Reaction progress is monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of methoxyacetone and the enantiomeric excess of the **(S)-(+)-1-Methoxy-2-propylamine** product.
- Upon completion, the enzyme may be removed by filtration or centrifugation.
- The product is then isolated from the aqueous solution. Due to its high water solubility and volatility, this often involves distillation or extraction procedures.

A specific semi-preparative example yielded (S)-1-methoxypropan-2-amine with 88.3% conversion and 98.6% enantiomeric excess from 150 mM of 1-methoxypropan-2-one over 48 hours using 0.5 mg/mL of MsmeAmDH (an amine dehydrogenase).[6]

Synthesis of Imidazopyrimidine-based p38 MAP Kinase Inhibitors

(S)-(+)-1-Methoxy-2-propylamine is a key building block for a class of potent p38 MAP kinase inhibitors. The following is a generalized synthetic scheme.

Step 1: Synthesis of the Imidazopyrimidine Core This step typically involves the condensation of an aminopyrimidine with a halo-ketone, which is not detailed here as it does not directly involve the title compound.

Step 2: Introduction of the Chiral Side Chain The primary amine of **(S)-(+)-1-Methoxy-2-propylamine** is used to displace a leaving group on the imidazopyrimidine core, forming the final inhibitor.

Materials:

- Functionalized imidazopyrimidine core (e.g., a chloro- or bromo-substituted derivative)
- **(S)-(+)-1-Methoxy-2-propylamine**

- A suitable solvent (e.g., DMF, DMSO)
- A non-nucleophilic base (e.g., DIPEA, K_2CO_3)

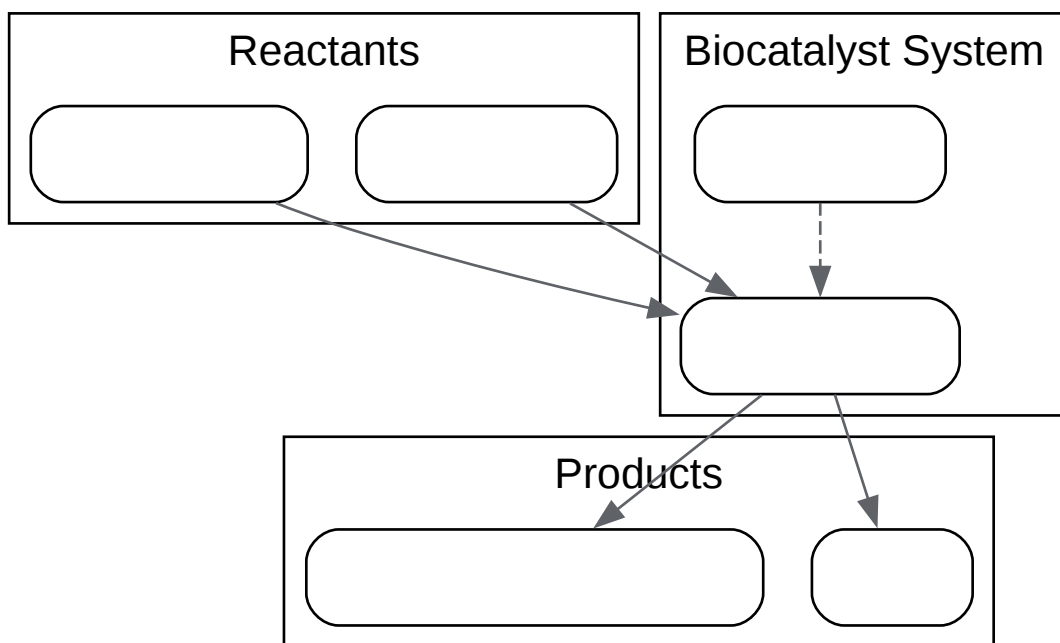
Procedure:

- The functionalized imidazopyrimidine core is dissolved in the chosen solvent in a reaction flask.
- **(S)-(+)-1-Methoxy-2-propylamine** (typically 1.1 to 1.5 equivalents) and the base (2-3 equivalents) are added to the solution.
- The reaction mixture is heated (e.g., to 80-120°C) and stirred for several hours until the starting material is consumed, as monitored by TLC or LC-MS.
- After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over a drying agent (e.g., Na_2SO_4 or $MgSO_4$), filtered, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to yield the final p38 MAP kinase inhibitor.

Visualizations

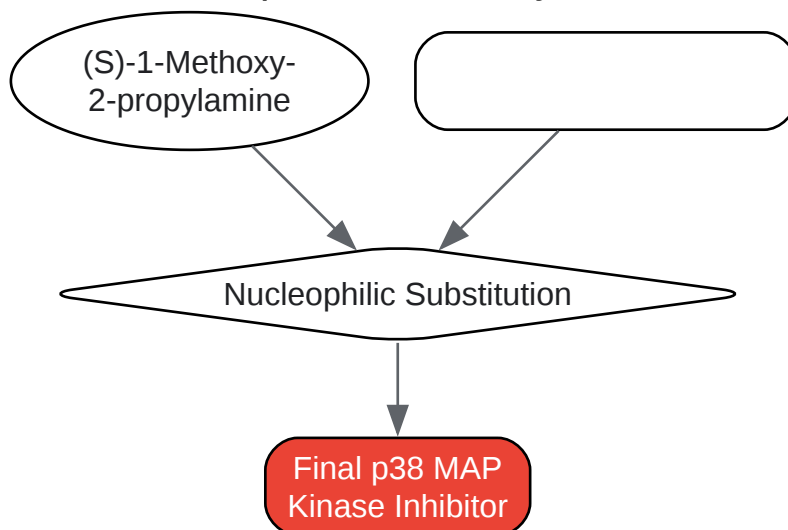
The following diagrams illustrate key processes and pathways related to **(S)-(+)-1-Methoxy-2-propylamine**.

Biocatalytic Synthesis Workflow

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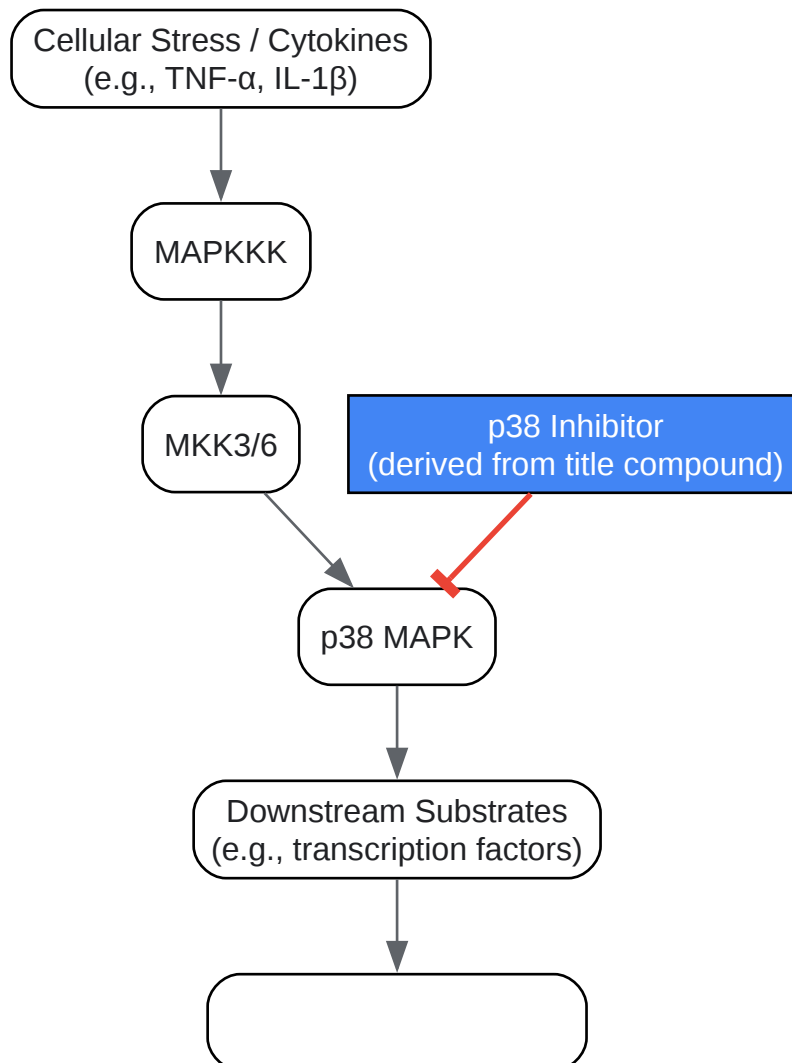
Caption: Biocatalytic synthesis of (S)-1-Methoxy-2-propylamine.

Role in p38 Inhibitor Synthesis

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Caption: Use as a key intermediate in drug synthesis.

p38 MAP Kinase Signaling Pathway Inhibition



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Caption: Mechanism of action for derived p38 MAPK inhibitors.

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- To cite this document: BenchChem. [(S)-(+)-1-METHOXY-2-PROPYLAMINE CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588276#s-1-methoxy-2-propylamine-cas-number-and-structure]

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